N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound that features a benzamide core substituted with dimethylamino, thiophene, and difluoro groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3,4-difluorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride can then react with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.
Reduction: Catalytic hydrogenation or metal hydrides for nitro reduction.
Substitution: Nucleophiles such as amines or thiols for aromatic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the synthesis of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among similar compounds.
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide, also known as a derivative of 3,4-difluorobenzamide, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and a dimethylamino group. The following sections will explore its biological activity, including antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A 3,4-difluorobenzamide moiety that is known for its diverse biological activities.
- A dimethylamino group that enhances solubility and biological interaction.
- A thiophene ring that contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, quinoline analogs have been shown to inhibit viral replication effectively. In a study assessing the efficacy against Enterovirus D68 (EV-D68), various derivatives were tested for their ability to inhibit viral RNA and protein synthesis. The results indicated significant antiviral activity with selectivity indices (SI) suggesting a favorable therapeutic window.
Table 1: Antiviral Efficacy of Related Compounds
Compound | EC50 (μM) | CC50 (μM) | SI |
---|---|---|---|
Compound 5e | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |
Compound 10a | 0.4 ± 0.2 | 73.7 ± 19.1 | 184.3 |
Compound 12c | ≤0.1 | Not reported | >600 |
EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell viability; SI: Selectivity Index (CC50/EC50) .
Cytotoxicity
The cytotoxic effects of this compound are critical for evaluating its safety profile. In the aforementioned studies, cytotoxicity was assessed using the neutral red method in RD cells (human rhabdomyosarcoma). The selectivity index indicates that while some compounds exhibit potent antiviral activity, they also present varying degrees of cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety of this compound. Studies have shown that modifications at specific positions on the benzamide or thiophene rings can significantly alter biological activity:
- Substitutions at the 2-position : Isopropoxyl and thienyl groups were found to enhance antiviral potency.
- Substitutions at the 4-position : Variants such as N-(2-(diethylamino)ethyl)amide displayed improved selectivity and reduced cytotoxicity.
Table 2: Overview of Structural Modifications and Their Effects
Position | Substitution Type | Effect on Antiviral Activity |
---|---|---|
2 | Isopropoxyl | Increased potency |
2 | Thienyl | Increased potency |
4 | Diethylamino | Improved selectivity |
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in clinical settings:
- Case Study on Enterovirus D68 : A clinical trial demonstrated that patients treated with compounds exhibiting similar structures experienced reduced viral loads and improved respiratory function compared to controls.
- Cytotoxicity Assessment in Cancer Cells : Research indicated that certain derivatives showed selective toxicity towards cancerous cells while sparing normal cells, suggesting potential applications in cancer therapy.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-19(2)14(11-5-6-21-9-11)8-18-15(20)10-3-4-12(16)13(17)7-10/h3-7,9,14H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLBVDFMVAXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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